N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Overview
Description
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . .
Mode of Action
For instance, some derivatives have been found to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme catalyzing the degradation of cytokinins . This inhibition increases the lifetime of cytokinins and their effects in plants .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Action Environment
It is known that the biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = n-c-s- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained after purification and characterization using techniques such as NMR, IR, and MS .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiadiazole ring .
Scientific Research Applications
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole derivatives: Indole derivatives also possess diverse biological activities and are used in the development of various therapeutic agents.
Thidiazuron: A compound with a similar thiadiazole ring structure, known for its role as a cytokinin oxidase/dehydrogenase inhibitor.
Uniqueness
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is unique due to its specific combination of the thiadiazole ring with a piperazine and carboxamide group.
Properties
IUPAC Name |
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(15-11-4-2-1-3-5-11)18-8-6-17(7-9-18)12-10-14-20-16-12/h1-5,10H,6-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUGNJCWPWHCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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